5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine
Description
Properties
CAS No. |
917896-12-9 |
|---|---|
Molecular Formula |
C16H18ClN3 |
Molecular Weight |
287.79 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN3/c1-11-18-10-15(12-6-8-13(17)9-7-12)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,18,19,20) |
InChI Key |
SMBLIAZIHAFCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis and Functionalization
The pyrimidine ring is often synthesized starting from β-alkoxypropionitrile derivatives, which are converted into 2-methyl-4-amino-5-alkoxymethylpyrimidines. According to patent US6365740B1, an improved process involves:
- Reacting 5-alkoxymethylpyrimidines with ammonia in the presence of Lewis acid catalysts (e.g., Al₂O₃) at elevated temperatures (180–350 °C) to replace alkoxy groups with amino groups, yielding 2-methyl-4-amino-5-aminomethylpyrimidines as intermediates.
- This method avoids cumbersome reduction steps and provides high selectivity and yield for the amino-substituted pyrimidine core.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent at the 5-position is introduced via cross-coupling reactions such as the Buchwald–Hartwig coupling or Suzuki coupling, depending on the available intermediates:
- Buchwald–Hartwig amination is used to couple aryl halides with amines or amine derivatives on the pyrimidine ring.
- In recent studies on aminopyrimidine derivatives, the 5-position aryl group is installed by reacting halogenated pyrimidine intermediates with 4-chlorophenyl boronic acids or halides under palladium catalysis.
Installation of the N-Cyclopentyl Amine
The N-cyclopentyl group is introduced at the 4-amino position of the pyrimidine ring by nucleophilic substitution or amination:
Methylation at the 2-Position
The methyl group at the 2-position is generally introduced early in the synthesis, often by using methyl-substituted starting materials or via alkylation of the pyrimidine ring using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Pyrimidine ring formation | β-alkoxypropionitrile derivatives | Ammonia, Lewis acid catalyst (Al₂O₃) | 180–350 °C, organic solvent | 2-methyl-4-amino-5-alkoxymethylpyrimidine |
| 2 | Amination | 5-alkoxymethylpyrimidine | NH₃, Al₂O₃ catalyst | Elevated temperature | 2-methyl-4-amino-5-aminomethylpyrimidine |
| 3 | Cross-coupling (Buchwald–Hartwig) | Halogenated pyrimidine intermediate | Pd catalyst, base, 4-chlorophenyl boronic acid or halide | Mild heating, inert atmosphere | 5-(4-chlorophenyl)-substituted pyrimidine |
| 4 | Amination (Buchwald–Hartwig) | 4-chloropyrimidine intermediate | Pd catalyst, cyclopentylamine | Mild heating | 5-(4-chlorophenyl)-N-cyclopentyl-2-methylpyrimidin-4-amine |
Research Findings and Optimization
- The Buchwald–Hartwig coupling is favored for its high selectivity and mild conditions, enabling the installation of both the 4-chlorophenyl and N-cyclopentyl amine substituents efficiently.
- Catalytic hydrogenation steps are used to reduce intermediates when necessary, facilitating the formation of amine functionalities without over-reduction or side reactions.
- The use of Lewis acid catalysts such as Al₂O₃ in the amination step improves yield and selectivity by promoting the replacement of alkoxy groups with amino groups directly, avoiding multi-step reductions.
- Molecular docking and biological evaluation studies on related aminopyrimidine derivatives indicate that the substitution pattern, including the 4-chlorophenyl group, significantly influences biological activity, underscoring the importance of precise synthetic control.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core ring synthesis | From β-alkoxypropionitrile derivatives |
| Amination catalyst | Lewis acid (Al₂O₃) |
| Amination temperature range | 180–350 °C |
| Cross-coupling catalyst | Palladium-based (e.g., Pd(dppf)Cl₂) |
| Cross-coupling conditions | Mild heating, inert atmosphere (N₂ or Ar) |
| Amination reagent | Cyclopentylamine |
| Methylation method | Alkylation with methylating agents (e.g., dimethyl sulfate) |
| Solvents | Cyclohexane, toluene, or ammonia as solvent |
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.
Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving pyrimidine derivatives.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimethamine
- Structure : 5-(4-Chlorophenyl)-6-ethyl-2,4-pyrimidinediamine .
- Key Differences: Pyrimethamine lacks the cyclopentyl and methyl groups present in the target compound, instead featuring ethyl and diamino substituents.
- Activity : Pyrimethamine is a well-established antimalarial agent, inhibiting dihydrofolate reductase (DHFR). The absence of the cyclopentyl group in pyrimethamine may reduce its selectivity for kinase targets compared to the target compound .
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine
- Structure: Features a fluorophenylaminomethyl group at position 5 and a methylphenyl group at position 4 .
- Key Differences : The fluorophenyl substituent and methylphenyl group alter electronic properties and steric bulk compared to the target compound’s chlorophenyl and cyclopentyl groups.
- Activity : This derivative exhibits antibacterial properties, with intramolecular N–H⋯N hydrogen bonding influencing its conformation and stability .
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate
- Structure : An imidazole derivative with a 4-chlorophenyl group and methyl substituent .
- Key Differences : Replaces the pyrimidine core with an imidazole ring, which enhances sirtuin inhibition.
- Activity: Demonstrates potent inhibitory effects on nuclear sirtuins in non-small cell lung cancer (NSCLC) cells, with high docking scores (−9.8 Glide score) against sirtuin family proteins .
Antifungal Activity
- Acyl Hydrazones (TH1–TH10) : Compounds like TH3–TH7 (MIC80: 8–16 µg/mL) exhibit fungicidal activity against Candida spp., comparable to fluconazole. The chlorophenyl group enhances lipophilicity, aiding membrane penetration .
Antitumor Activity
Physicochemical and Computational Analysis
Electronic and Steric Effects
- The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme binding pockets .
Docking Studies
- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate achieves a Glide score of −9.8 against sirtuin proteins, attributed to optimal hydrophobic and hydrogen-bonding interactions . Similar computational modeling could predict the target compound’s affinity for kinase or epigenetic targets.
Data Tables
Table 1: Structural and Activity Comparison of Pyrimidine Derivatives
Biological Activity
5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine is a synthetic organic compound with significant biological activity, particularly in the context of medicinal chemistry. Its unique structure, featuring a pyrimidine core with a chlorophenyl group and a cyclopentyl substituent, enhances its potential therapeutic applications. This article explores the compound's biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18ClN3
- Molecular Weight : 287.79 g/mol
- InChI Key : InChI=1S/C16H18ClN3/c1-11-18-...
The presence of the 4-chlorophenyl group increases lipophilicity, potentially improving membrane permeability and bioavailability. This modification is crucial for enhancing the compound's interaction with biological targets.
Research indicates that compounds similar to 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine often exhibit:
- Enzyme Inhibition : The compound acts as an inhibitor in various enzymatic pathways, which is vital for its therapeutic effects.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in leukemia and breast cancer cell lines.
Anticancer Activity
Studies have shown that compounds with structural similarities to 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine demonstrate significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine | MCF-7 (breast cancer) | TBD | Induces apoptosis |
| Similar Compounds | CEM-13 (leukemia) | <1 | Cell cycle arrest |
| Similar Compounds | U-937 (monocytic leukemia) | <1 | Apoptosis induction |
These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Enzymatic Inhibition
The compound's potential as an enzyme inhibitor has been evaluated in various studies:
- Acetylcholinesterase Inhibition : Similar pyrimidine derivatives have shown promising results in inhibiting acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.
- Carbonic Anhydrase Inhibition : Some derivatives have demonstrated selective inhibition against cancer-related carbonic anhydrases (hCA IX and XII), indicating their potential as therapeutic agents in oncology.
Study 1: Antitumor Activity
A study focused on the synthesis and evaluation of pyrimidine derivatives, including 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine, revealed that these compounds exhibited cytotoxic activity against several cancer cell lines. The results indicated IC50 values comparable to established chemotherapeutics, suggesting a viable alternative for cancer treatment.
Study 2: Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between 5-(4-Chlorophenyl)-n-cyclopentyl-2-methylpyrimidin-4-amine and its biological targets. These studies reveal strong hydrophobic interactions with amino acid residues critical for receptor activation, which may enhance the compound's efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
